molecular formula C11H13N3O B13103566 4-(2-Cyanoethyl)-4-formylheptanedinitrile

4-(2-Cyanoethyl)-4-formylheptanedinitrile

Cat. No.: B13103566
M. Wt: 203.24 g/mol
InChI Key: RXSREDSJLRURFJ-UHFFFAOYSA-N
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Description

4-(2-Cyanoethyl)-4-formylheptanedinitrile is an organic compound with a complex structure that includes both nitrile and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethyl)-4-formylheptanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 2-hydroxy-acetonitrile under reflux conditions to yield the desired compound . The reaction is carried out at elevated temperatures (140-145°C) and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanoethyl)-4-formylheptanedinitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Cyanoethyl)-4-formylheptanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyanoethyl)-4-formylheptanedinitrile involves its reactivity with various biological and chemical targets. The nitrile groups can interact with nucleophiles, while the formyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in synthetic chemistry and drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyanoethyl)-4-formylheptanedinitrile is unique due to the presence of both nitrile and formyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-(2-cyanoethyl)-4-formylheptanedinitrile

InChI

InChI=1S/C11H13N3O/c12-7-1-4-11(10-15,5-2-8-13)6-3-9-14/h10H,1-6H2

InChI Key

RXSREDSJLRURFJ-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC#N)(CCC#N)C=O)C#N

Origin of Product

United States

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